[4-(2,4-Dimethylphenyl)piperazin-1-yl](4-nitrophenyl)methanone
Overview
Description
4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone typically involves the reaction of 2,4-dimethylphenylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an insect repellent and insecticidal agent. It has shown activity against various insect species, making it a candidate for the development of new insecticides .
Medicine
In medicine, piperazine derivatives, including 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone, are explored for their potential therapeutic effects. They are investigated for their ability to interact with various biological targets, such as neurotransmitter receptors, which could lead to the development of new drugs for treating neurological disorders .
Industry
In the industrial sector, this compound is used in the formulation of herbicides and fungicides. Its ability to inhibit the growth of certain plant species makes it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. For instance, it can bind to neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperazin-1-ylmethanone: Similar structure but with a methoxy group instead of a dimethyl group.
4-(2-Chlorophenyl)piperazin-1-ylmethanone: Similar structure but with a chlorine atom instead of a dimethyl group.
Uniqueness
The uniqueness of 4-(2,4-Dimethylphenyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethyl groups on the phenyl ring can affect the compound’s lipophilicity, making it more or less soluble in different solvents compared to its analogs .
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-8-18(15(2)13-14)20-9-11-21(12-10-20)19(23)16-4-6-17(7-5-16)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMXEBWBKJEICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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